N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide
Description
N-(2-((6-(Furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide is a heterocyclic compound featuring a pyridazine core substituted with a furan-2-yl group at the 6-position. The pyridazine ring is linked via an ethyloxy bridge to a phenylacetamide moiety. This structure combines electron-rich (furan) and electron-deficient (pyridazine) aromatic systems, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(13-14-5-2-1-3-6-14)19-10-12-24-18-9-8-15(20-21-18)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLNABVGAODYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide typically involves multiple steps, including the formation of the furan and pyridazine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the pyridazine ring would yield dihydropyridazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes and receptors, potentially modulating their activity. The phenylacetamide moiety can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and functional differences between the target compound and related acetamide derivatives:
Research Findings and Implications
Stability and Reactivity
Industrial Applicability
Structural Characterization
- Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) is critical for confirming the pyridazine-furan conformation, as demonstrated in small-molecule studies .
Biological Activity
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2-phenylacetamide (CAS Number: 920169-26-2) is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.3 g/mol. The compound features a furan ring linked to a pyridazine moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 920169-26-2 |
| Molecular Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.3 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Study Overview :
- A study on adjuvant-induced arthritis in rats demonstrated that the compound significantly reduced paw edema and body weight loss compared to control groups .
- Serum levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha were markedly decreased, suggesting a robust anti-inflammatory effect .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments.
Case Study 2: In Vivo Anti-inflammatory Activity
In another study involving Sprague Dawley rats, the administration of N-(2-hydroxy phenyl) acetamide (a related compound) showed promising results in reducing inflammatory markers in serum after treatment for two weeks. This aligns with the observed effects of this compound in similar models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
